molecular formula C19H13ClN4O B2533469 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-chlorobenzamide CAS No. 1428367-07-0

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-chlorobenzamide

Cat. No. B2533469
CAS RN: 1428367-07-0
M. Wt: 348.79
InChI Key: QFKFUTTYAIQSKD-UHFFFAOYSA-N
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Description

“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-chlorobenzamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are often involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study outlined the synthesis of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, with many showing promising antimicrobial activity (Sayed, Shamroukh, & Rashad, 2006).

  • Anticancer and Antioxidant Properties : Certain pyrimidine derivatives have demonstrated significant anticancer and antioxidant activities. For instance, N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been synthesized, showing potential antimicrobial and anticancer activities (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

  • Design and Synthesis for Enhanced Antioxidant Activity : Novel indole-based heterocycles have been designed and synthesized, targeting enhanced antioxidant activity through modification of key heterocycles. These modifications aim to create high-efficiency antioxidants, particularly against ABTS, highlighting the potential for structural optimization in drug discovery (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

  • Novel Scaffolds for Kinase Research : The synthesis of diazaoxindoles as novel scaffolds for kinase research illustrates the ongoing exploration of pyrimidine derivatives in developing new therapeutic agents. These compounds may offer unique advantages in targeting various biological pathways (Cheung, Harris, & Lackey, 2001).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, there is a great interest among researchers to synthesize a variety of indole derivatives . This suggests that “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-chlorobenzamide” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

2-chloro-N-(6-indol-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-7-3-2-6-14(15)19(25)23-17-11-18(22-12-21-17)24-10-9-13-5-1-4-8-16(13)24/h1-12H,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKFUTTYAIQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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